molecular formula C8H5BrClIO2 B15290452 Methyl 5-bromo-2-chloro-4-iodobenzoate

Methyl 5-bromo-2-chloro-4-iodobenzoate

Cat. No.: B15290452
M. Wt: 375.38 g/mol
InChI Key: XZIRCKNFRHCALQ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-chloro-4-iodobenzoate is an organic compound with the molecular formula C8H5BrClIO2. It is a derivative of benzoic acid and is characterized by the presence of bromine, chlorine, and iodine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-chloro-4-iodobenzoate typically involves the esterification of 5-bromo-2-chloro-4-iodobenzoic acid. One common method includes the reaction of the acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-chloro-4-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidation of the methyl ester group can lead to the formation of carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of ester groups.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

    Substitution: Formation of various substituted benzoates.

    Reduction: Formation of alcohols or aldehydes.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 5-bromo-2-chloro-4-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-chloro-4-iodobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites on enzymes or interacting with receptor proteins, leading to changes in biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-iodobenzoate
  • Methyl 5-chloro-2-iodobenzoate
  • Methyl 5-bromo-4-chlorobenzoate

Uniqueness

Methyl 5-bromo-2-chloro-4-iodobenzoate is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of halogens imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H5BrClIO2

Molecular Weight

375.38 g/mol

IUPAC Name

methyl 5-bromo-2-chloro-4-iodobenzoate

InChI

InChI=1S/C8H5BrClIO2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3

InChI Key

XZIRCKNFRHCALQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)I)Br

Origin of Product

United States

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